N-Propionylimidazole

Description

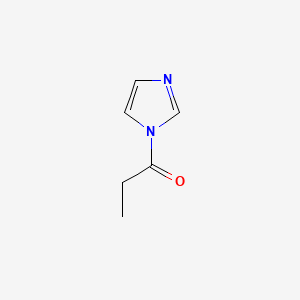

Structure

3D Structure

Properties

IUPAC Name |

1-imidazol-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-6(9)8-4-3-7-5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBUORNHWAZSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00194150 | |

| Record name | 1-(1-Oxopropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4122-52-5 | |

| Record name | 1-(1H-Imidazol-1-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4122-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Oxopropyl)-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Oxopropyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00194150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-oxopropyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Evolving Role of N-Propionylimidazole in Acylation Chemistry: A Technical Guide for Researchers

Foreword: Beyond a Reagent, A Strategic Tool

In the landscape of modern organic synthesis and drug development, the demand for efficient, selective, and mild acylating agents is perpetual. Among the arsenal available to the discerning chemist, N-acylimidazoles have carved a significant niche, balancing reactivity with practical stability. This guide focuses on a key member of this class: N-Propionylimidazole (CAS No. 4122-52-5). We will move beyond a superficial overview to provide an in-depth, technical exploration of its synthesis, reactivity, and application, grounded in mechanistic understanding and practical protocols. This document is intended for researchers, scientists, and drug development professionals who seek not just to use N-propionylimidazole, but to master its application through a comprehensive understanding of its chemical behavior.

Physicochemical Profile and Handling

N-Propionylimidazole, also known as 1-(1-oxopropyl)-1H-imidazole, is a moderately reactive acylating agent.[1] Its utility stems from the activated nature of the acyl group attached to the imidazole ring, which renders it susceptible to nucleophilic attack under mild conditions.

Table 1: Physicochemical Properties of N-Propionylimidazole

| Property | Value | Reference(s) |

| CAS Number | 4122-52-5 | [2] |

| Molecular Formula | C₆H₈N₂O | [2] |

| Molecular Weight | 124.14 g/mol | [2] |

| Boiling Point | 109 °C | |

| Density | 1.10 g/cm³ (Predicted) | [3] |

| Appearance | White to off-white solid | |

| pKa | 3.36 ± 0.10 (Predicted) | [3] |

Stability and Storage

N-acylimidazoles, including N-propionylimidazole, are sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4] Hydrolysis to propionic acid and imidazole is the primary degradation pathway. While more stable than acyl chlorides, prolonged exposure to atmospheric moisture will lead to decomposition.

Safety and Handling

As with all reactive chemical reagents, proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Operations should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water. Waste disposal should be in accordance with local regulations for chemical waste.[5]

Synthesis of N-Propionylimidazole: A Practical Protocol

The synthesis of N-propionylimidazole is readily achievable in a laboratory setting. A common and efficient method involves the reaction of imidazole with propionic anhydride. This approach is often preferred over the use of propionyl chloride, as the byproduct, propionic acid, is less corrosive and more easily managed than hydrochloric acid.

Causality of Reagent Choice and Conditions

-

Propionic Anhydride vs. Propionyl Chloride: While both can be used, propionic anhydride is generally favored for its less aggressive nature and the formation of a non-corrosive byproduct. The reaction with propionyl chloride would generate HCl, which can protonate the starting imidazole, rendering it non-nucleophilic and halting the reaction unless a base is added to scavenge the acid.

-

Solvent: An aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile is typically used to prevent hydrolysis of the anhydride and the product.

-

Temperature: The reaction is often performed at room temperature, although gentle heating can be used to increase the reaction rate.[6]

Step-by-Step Synthesis Protocol

Reaction Scheme:

Caption: Synthesis of N-Propionylimidazole from Imidazole and Propionic Anhydride.

Materials:

-

Imidazole

-

Propionic Anhydride

-

Anhydrous aprotic solvent (e.g., THF or DCM)

-

Round-bottom flask with a magnetic stirrer

-

Drying tube or inert gas inlet

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve imidazole (1.0 equivalent) in the chosen anhydrous aprotic solvent.

-

Reagent Addition: While stirring the imidazole solution, slowly add propionic anhydride (1.0-1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the disappearance of the starting imidazole.

-

Workup: Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: The crude N-propionylimidazole can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) or by vacuum distillation to yield the pure product.[3]

Spectroscopic Characterization

Authenticating the structure and purity of synthesized N-propionylimidazole is critical. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable tools for this purpose.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of N-propionylimidazole are expected to show characteristic signals for the propionyl group and the imidazole ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Propionylimidazole

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.25 | s | H-2 (imidazole) |

| ~7.48 | s | H-4 (imidazole) | |

| ~7.10 | s | H-5 (imidazole) | |

| ~2.91 | q | -CH₂- (propionyl) | |

| ~1.31 | t | -CH₃ (propionyl) | |

| ¹³C NMR | ~172 | s | C=O (carbonyl) |

| ~137 | s | C-2 (imidazole) | |

| ~130 | s | C-4 (imidazole) | |

| ~117 | s | C-5 (imidazole) | |

| ~31 | s | -CH₂- (propionyl) | |

| ~9 | s | -CH₃ (propionyl) |

Note: Predicted chemical shifts are based on typical values for similar structures and may vary slightly depending on the solvent and experimental conditions. The provided ¹H NMR data is consistent with experimental findings.[6][7]

FTIR Spectroscopy

The FTIR spectrum of N-propionylimidazole provides key information about the functional groups present in the molecule.

Table 3: Characteristic FTIR Absorption Bands for N-Propionylimidazole

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~1740 | C=O | Carbonyl stretch (amide) |

| ~1500-1600 | C=N, C=C | Imidazole ring stretching |

| ~2900-3000 | C-H | Aliphatic C-H stretching |

| ~3100-3200 | C-H | Aromatic C-H stretching |

The most prominent peak in the FTIR spectrum is the strong absorption band of the carbonyl group, typically appearing around 1740 cm⁻¹. This is a key diagnostic peak confirming the presence of the acyl group. The absence of a broad N-H stretching band (around 3300 cm⁻¹) confirms the N-acylation of the imidazole ring.[5][8]

Reactivity and Mechanistic Insights

The utility of N-propionylimidazole lies in its role as a propionyl group donor. The imidazole moiety acts as a good leaving group, facilitating the transfer of the propionyl group to a nucleophile.

General Mechanism of Acyl Transfer

The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile (e.g., an amine or an alcohol) attacks the electrophilic carbonyl carbon of N-propionylimidazole. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the acylated product and imidazole.

Caption: Conceptual workflow comparison between N-Propionylimidazole and CDI.

In essence, N-propionylimidazole is a direct source of a propionyl group, whereas CDI is a more general activating agent that converts a carboxylic acid into its corresponding N-acylimidazole, which then acts as the acylating species. The choice between the two depends on whether the goal is to introduce a propionyl group specifically or to form an amide or ester from a more complex carboxylic acid.

Conclusion: A Versatile Tool for the Modern Chemist

N-Propionylimidazole stands as a testament to the utility of activated acyl systems in organic synthesis. Its moderate reactivity, coupled with the mild conditions under which it operates, makes it an invaluable tool for the selective propionylation of a wide range of nucleophiles. For researchers in drug discovery and development, a thorough understanding of its synthesis, handling, and reactivity profile is key to leveraging its full potential in the construction of complex and biologically active molecules. As the demand for more efficient and sustainable synthetic methodologies grows, the strategic application of reagents like N-propionylimidazole will undoubtedly continue to play a pivotal role.

References

- Hassan, L. A., Omondi, B., & Nyamori, V. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- SpectraBase. (n.d.). N-Propionylimidazole - Optional[13C NMR] - Chemical Shifts.

- Possible reactions in the system of imidazole, propionic anhydride, and lauric acid. (n.d.).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525).

- FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. (n.d.).

- FTIR spectra of studied M(II) propionate-imidazole complexes and sodium.... (n.d.).

- Synthesis and therapeutic potential of imidazole containing compounds. (2021). PMC.

- Acylation of Cellulose with N,N′‐Carbonyldiimidazole‐Activated Acids in the Novel Solvent Dimethyl Sulfoxide/Tetrabutylammonium Fluoride | Request PDF. (2025).

- Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. (n.d.). eScholarship.org.

- ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (n.d.).

- Woodman, E. K., Chaffey, J. G., et al. (2009). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. Semantic Scholar.

- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).

- Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid. (n.d.). Benchchem.

- A Technical Guide to Historical Methods for Propionic Anhydride Synthesis. (n.d.). Benchchem.

- The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4. (n.d.).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI.

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

- Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (2024). PMC.

- Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Deriv

- Synthesis and Biological Evaluation of Novel Imidazole Deriv

- Method for preparing N-(3-aminopropyl) imidazole. (n.d.).

- Imidazole and Imidazolium Antibacterial Drugs Derived

- Imidazole as a Promising Medicinal Scaffold: Current St

- Alfa Chemistry. (n.d.). CAS 4122-52-5 N-Propionylimidazole.

- Recent applications of N-acyl imidazole chemistry in chemical biology. (n.d.).

- SAFETY DATA SHEET. (2018). Thermo Fisher Scientific.

- SAFETY D

- SAFETY D

- Safety D

- ChemicalBook. (2022). 1-PROPIONYLIMIDAZOLE | 4122-52-5.

- FTIR spectra of Imidazole. (n.d.).

- Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts.

- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.

- Reactivity and selectivity of the N-acetyl-Glu-P-1, N-acetyl-Glu-P-2, N-acetyl-MeIQx, and N-acetyl-IQx nitrenium ions: comparison to carbocyclic N-arylnitrenium ions. (n.d.). PubMed.

- REGIOSELECTIVE N-ACYL

- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019). Jurnal UPI.

- Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025).

- Santa Cruz Biotechnology. (n.d.). 1-Propionylimidazole | CAS 4122-52-5.

- Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. (n.d.). The Royal Society of Chemistry.

- Acylation of Aniline (Why and How)

- Recent advances in the synthesis of N-acyl sulfonamides. (n.d.). RSC Publishing.

- Ionic Liquid Applications in Peptide Chemistry: Synthesis, Purification and Analytical Characteriz

- C–H acylation of aniline derivatives with α-oxocarboxylic acids using ruthenium catalyst. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole. (n.d.). Oriental Journal of Chemistry.

- Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. (n.d.). PubMed.

- Mechanism of imidazole-catalyzed acylation of cellulose in.... (n.d.).

- Kinetics and mechanism of hydroxy group acetylations c

- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.

- Synthetic Emergence in N-Arylimidazoles: A Review. (n.d.). Connect Journals.

- H NMR and C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer. (n.d.).

- Stability Studies of N‐Acylimidazoles | Request PDF. (n.d.).

- Year 2024 In-Use stability testing FAQ. (2024).

- Steric Effects in the Hydrolysis of N-Acylimidazoles and Esters of p-Nitrophenol. (n.d.).

- Copy of 1H NMR and 13C NMR spectra. (n.d.). The Royal Society of Chemistry.

- Chemical Safety Data Sheet MSDS / SDS - N-(3-Aminopropyl)-imidazole. (2025). ChemicalBook.

- Organic Syntheses Procedure. (n.d.).

- 3 - Organic Syntheses Procedure. (n.d.).

- A Review on “Imidazoles”: Their Chemistry and Pharmacological Potentials. (n.d.).

- Preparation of n-acylimidazoles. (n.d.).

- Kinetics of Cellulose Acylation with Carboxylic Anhydrides and N-acylimidazoles in Ionic Liquid/Molecular Solvent Mixtures: Relevance to the Synthesis of Mixed Cellulose Esters. (2021).

- How to Interpret FTIR Results: A Beginner's Guide. (2025).

- Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a. (n.d.).

- FTIR characteristic peaks | Download Table. (n.d.).

- (a) 1 H NMR and (b) 13 C NMR spectra of HL in CDCl 3. (n.d.).

- NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.

Sources

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl | Semantic Scholar [semanticscholar.org]

N-Propionylimidazole molecular weight and formula

An In-Depth Technical Guide to N-Propionylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propionylimidazole is a versatile and reactive N-acylimidazole derivative widely employed in organic synthesis and chemical biology. Valued for its role as a potent propionylating agent, it offers a favorable balance of reactivity and selectivity, enabling the efficient transfer of a propionyl group to various nucleophiles under mild conditions. This guide provides a comprehensive overview of N-Propionylimidazole, detailing its fundamental physicochemical properties, synthesis, and mechanistic action. It further explores its applications, particularly in the synthesis of complex natural products and the chemical modification of biomolecules, offering field-proven insights for professionals in research and drug development.

Introduction to N-Acylimidazoles: The Role of N-Propionylimidazole

N-acylimidazoles are a distinct class of acylating agents characterized by an acyl group attached to a nitrogen atom of an imidazole ring.[1][2] This arrangement renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, while the imidazole moiety serves as an excellent leaving group. Unlike more aggressive acylating agents such as acyl chlorides or anhydrides, N-acylimidazoles exhibit moderate reactivity, a longer half-life in aqueous environments, and high water solubility.[2] This tunable reactivity is crucial for applications in complex molecular settings, including the selective modification of proteins and RNAs in live cells.[2]

N-Propionylimidazole, a member of this family, is specifically utilized for introducing a propionyl group (CH₃CH₂CO-). This functionalization is a key step in the synthesis of numerous pharmaceuticals and biologically active compounds. Its utility has been notably demonstrated in the total synthesis of complex antibiotics like Tiacumicin A, highlighting its reliability in multi-step synthetic pathways.[1]

Physicochemical Properties of N-Propionylimidazole

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in experimental design. N-Propionylimidazole is characterized by the following properties, summarized for ease of reference.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [3][4] |

| Molecular Weight | 124.14 g/mol | [3][4] |

| CAS Number | 4122-52-5 | [3][4] |

| IUPAC Name | 1-(1H-imidazol-1-yl)propan-1-one | [4] |

| Synonyms | 1-Propionylimidazole, N-Propanoylimidazole, Propionylimidazolide | [3][4] |

| Density | 1.1 g/cm³ | [3] |

| Boiling Point | 109°C | [3] |

| Flash Point | 94.5°C | [3] |

| Topological Polar Surface Area | 34.9 Ų | [4] |

These data points are critical for calculating molar equivalents, predicting solubility, and establishing safe reaction conditions.

Caption: Chemical structure of N-Propionylimidazole.

Synthesis and Purification

The synthesis of N-Propionylimidazole is typically achieved through the reaction of imidazole with a suitable propionylating agent. A common and efficient laboratory-scale method involves the use of propionyl chloride or propionic anhydride in an aprotic solvent.

General Synthetic Workflow

Caption: General workflow for the synthesis of N-Propionylimidazole.

Experimental Protocol: Synthesis from Propionyl Chloride

-

Preparation: To a solution of imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add triethylamine (1.1 eq) and cool the mixture to 0°C in an ice bath.

-

Reaction: Add propionyl chloride (1.05 eq) dropwise to the stirred solution, ensuring the temperature remains below 5°C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure N-Propionylimidazole.

Self-Validation: The purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy to ensure the characteristic shifts corresponding to the propionyl and imidazole moieties are present and that no starting material remains.

Chemical Reactivity and Mechanistic Insights

The efficacy of N-Propionylimidazole as a propionylating agent stems from the electronic properties of the N-acylimidazole system. The carbonyl carbon is activated by two adjacent nitrogen atoms, making it highly electrophilic. When a nucleophile (e.g., an alcohol, amine, or thiol) attacks this carbonyl carbon, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate is facilitated by the departure of the imidazole anion, which is a stable leaving group due to resonance stabilization.

General Mechanism of Acylation

Caption: Logical steps in the N-Propionylimidazole-mediated acylation of a nucleophile.

This reaction proceeds efficiently under mild, often neutral, conditions, which is a significant advantage when working with sensitive substrates, particularly in the context of drug development and the modification of biological macromolecules.

Applications in Research and Drug Development

The unique reactivity profile of N-Propionylimidazole makes it a valuable tool for chemists in both academic and industrial settings.

-

Natural Product Synthesis: As previously noted, it is a key reagent in the synthesis of complex molecules like Tiacumicin A.[1] Its controlled reactivity allows for selective acylation in the presence of other sensitive functional groups.

-

Peptide Synthesis: N-acylimidazoles can be used as coupling reagents in peptide synthesis, activating carboxylic acid groups to facilitate amide bond formation.[2]

-

Chemical Biology: The field of chemical biology has leveraged N-acylimidazole chemistry extensively. These reagents are used for the chemical labeling and functional manipulation of endogenous proteins and RNAs within living cells, providing powerful methods to study biological processes.[2]

-

Functional Polymers and Materials Science: The related compound N-(3-Aminopropyl)-imidazole is used in synthesizing functional polymers, such as pH-sensitive materials for controlled drug release systems and responsive coatings.[5] This highlights the broader utility of the imidazole scaffold in materials innovation.

Safety and Handling

Proper handling of N-Propionylimidazole is essential to ensure laboratory safety. Based on available safety data sheets (SDS) for related imidazole compounds, the following precautions should be observed.

| Hazard Category | Precautionary Measures |

| Skin and Eye Contact | Causes severe skin burns and eye damage.[6][7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when using this product.[8] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[8] |

| Inhalation | May cause respiratory irritation. Use only in a well-ventilated area or under a chemical fume hood.[8] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][8] Keep away from incompatible materials such as strong oxidizing agents and acids.[6] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8] |

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

-

PubChem. 1-(1-oxopropyl)-1H-imidazole. [Link]

-

PubChem. n-Propylimidazole. [Link]

-

ResearchGate. Microwave enhanced synthesis of N-propargyl derivatives of imidazole. [Link]

-

PubMed. Recent applications of N-acyl imidazole chemistry in chemical biology. [Link]

-

PubChem. Imidazole propionate. [Link]

- Google Patents. Method for preparing N-(3-aminopropyl) imidazole.

-

ResearchGate. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]

-

PubMed Central. Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans. [Link]

-

TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]

-

MDPI. Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. [Link]

Sources

- 1. 1-PROPIONYLIMIDAZOLE | 4122-52-5 [chemicalbook.com]

- 2. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-(1-oxopropyl)-1H-imidazole | C6H8N2O | CID 77770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. mmbio.byu.edu [mmbio.byu.edu]

An In-depth Technical Guide to the Synthesis of N-Propionylimidazole

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-propionylimidazole, a versatile acylating agent and a significant intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development. It delves into the core principles of its synthesis, offering detailed, field-proven protocols. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. Key mechanistic claims and safety standards are supported by authoritative sources. This document aims to be an authoritative resource, combining theoretical knowledge with practical, actionable insights for the successful and safe synthesis of N-propionylimidazole.

Introduction: The Significance of N-Propionylimidazole

N-Propionylimidazole, also known as 1-propionyl-1H-imidazole, is a highly reactive N-acylimidazole.[1] These compounds are characterized by an acyl group attached to a nitrogen atom of the imidazole ring, rendering them excellent electrophiles for acyl transfer reactions.[2] Imidazole and its derivatives are known to act as effective acyl transfer catalysts, a role that has been studied in various chemical and biological systems.[3][4][5][6][7] The high reactivity of N-acylimidazoles like N-propionylimidazole allows for milder reaction conditions and often results in higher yields compared to traditional acylating agents.[2] This makes them invaluable intermediates in the synthesis of esters, amides, and other carbonyl compounds.[2][8]

This guide will focus on a prevalent and reliable method for synthesizing N-propionylimidazole: the reaction of imidazole with propionyl chloride. The underlying principles of this reaction, a detailed experimental protocol, safety considerations, and methods for purification and characterization will be discussed.

Reaction Principle and Mechanism

The synthesis of N-propionylimidazole from imidazole and propionyl chloride is a classic example of nucleophilic acyl substitution. The reaction proceeds via the attack of the nucleophilic nitrogen of the imidazole ring on the electrophilic carbonyl carbon of propionyl chloride.

Mechanism of N-Propionylimidazole Formation:

-

Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electron-deficient carbonyl carbon of propionyl chloride.[9] This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.

-

Deprotonation: A base, often a second molecule of imidazole or an added tertiary amine like triethylamine, deprotonates the newly formed N-propionylimidazolium cation to yield the final product, N-propionylimidazole, and a hydrochloride salt.[9]

The use of a base is crucial to neutralize the hydrogen chloride (HCl) gas that is liberated during the reaction.[9][10] This prevents the protonation of the starting imidazole, which would render it non-nucleophilic and halt the reaction.

Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis of N-propionylimidazole. It is imperative to adhere to all safety precautions outlined in the subsequent section.

Materials and Equipment

| Reagent/Equipment | Specifications |

| Imidazole | ≥99% purity |

| Propionyl Chloride | ≥98% purity[11] |

| Triethylamine | ≥99% purity, distilled |

| Anhydrous Diethyl Ether | Reagent grade |

| Round-bottom flask | Three-necked, appropriate size |

| Dropping funnel | Pressure-equalizing |

| Magnetic stirrer and stir bar | |

| Condenser with drying tube | Filled with CaCl2 or Drierite |

| Ice-water bath | |

| Schlenk line or nitrogen inlet | For inert atmosphere |

| Filtration apparatus | Buchner funnel and flask |

| Rotary evaporator |

Experimental Procedure

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a condenser fitted with a drying tube, and a nitrogen inlet. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Preparation: In the round-bottom flask, dissolve imidazole (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Propionyl Chloride: Add a solution of propionyl chloride (1.05 equivalents) in anhydrous diethyl ether to the dropping funnel. Add the propionyl chloride solution dropwise to the stirred imidazole solution over a period of 30-60 minutes, maintaining the temperature at 0 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.

-

Work-up and Isolation:

-

Filter the reaction mixture through a Buchner funnel to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether to recover any entrained product.

-

Combine the filtrate and the washings.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-propionylimidazole.

-

Purification

The crude N-propionylimidazole can be purified by vacuum distillation.[8] Collect the fraction boiling at approximately 109 °C.[12] Alternatively, for smaller scales or to remove non-volatile impurities, column chromatography on silica gel may be employed.

Characterization

The identity and purity of the synthesized N-propionylimidazole can be confirmed using standard analytical techniques such as:

-

¹H NMR Spectroscopy: To confirm the structure and check for the presence of starting materials or impurities.

-

¹³C NMR Spectroscopy: To further confirm the carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the acylimidazole.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

Safety and Handling Precautions

The synthesis of N-propionylimidazole involves the use of hazardous chemicals. It is crucial to adhere to strict safety protocols.

Reagent-Specific Hazards

-

Propionyl Chloride: This compound is a colorless, corrosive, and volatile liquid.[11] It is highly flammable and reacts violently with water, liberating toxic hydrogen chloride gas.[10][13][14] It is also harmful if swallowed or inhaled and causes severe skin burns and eye damage.[13]

-

Imidazole: While less hazardous than propionyl chloride, imidazole can cause skin and eye irritation.

-

Triethylamine: A flammable and corrosive liquid with a strong, unpleasant odor. It can cause severe skin and eye irritation.

-

Diethyl Ether: Highly flammable and volatile. Its vapors can form explosive mixtures with air.

Mandatory Safety Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16] A face shield should be worn when handling larger quantities of propionyl chloride.[16]

-

Ventilation: All manipulations must be performed in a well-ventilated fume hood.[15][16]

-

Inert Atmosphere: The reaction is sensitive to moisture. Therefore, it is essential to use dry glassware and an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of propionyl chloride.[10]

-

Handling Propionyl Chloride: Use non-sparking tools and ensure proper grounding and bonding of containers to prevent static discharge.[15][16] Keep away from heat, sparks, open flames, and other ignition sources.[13][15][16]

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

-

Emergency Preparedness: An emergency shower and eyewash station should be readily accessible.[16] Be familiar with the first-aid procedures for exposure to all chemicals used.[10][13][14]

Alternative Synthesis Methodologies

While the reaction of imidazole with propionyl chloride is a common method, other approaches for the synthesis of N-acylimidazoles exist.

-

From Carboxylic Anhydrides: N-acylimidazoles can be prepared by reacting a carboxylic anhydride with 1,1'-carbonyldiimidazole (CDI).[8][17] This method is advantageous as it produces only carbon dioxide as a byproduct.[8][17] 1H-NMR spectroscopic measurements have shown that reacting propionic anhydride with imidazole at 100 °C for 2 hours leads to the formation of N-propionylimidazole.[18]

-

From Carboxylic Acids and Silylating Agents: The reaction of a carboxylic acid with N-(trimethylsilyl)imidazole (TMSI) can also yield an acyl imidazole.[2]

Conclusion

The synthesis of N-propionylimidazole via the reaction of imidazole with propionyl chloride is a robust and widely used method. By understanding the underlying reaction mechanism, adhering to a detailed and validated protocol, and prioritizing safety, researchers can reliably produce this important acylating agent for a variety of applications in organic synthesis and drug development. The choice of synthesis methodology may be influenced by factors such as the availability of starting materials, desired purity, and scale of the reaction.

Diagrams

Caption: Reaction mechanism for the synthesis of N-propionylimidazole.

Caption: Experimental workflow for N-propionylimidazole synthesis.

References

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PROPIONYL CHLORIDE. Available at: [Link]

-

Loba Chemie. (2017, December 13). PROPIONYL CHLORIDE 98% EXTRA PURE MSDS. Available at: [Link]

-

Alfa Aesar. (2010, May 6). Propionyl chloride - SAFETY DATA SHEET. Available at: [Link]

-

Gopi, H., et al. (2007). The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. PMC - NIH. Available at: [Link]

-

Mandell, L., Moncrief, J. W., & Goldstein, J. H. (1963). Imidazole as a catalyst in acyl transfer. A model enzyme system for physiological transacetylation. Tetrahedron, 19(12), 2025-30. Available at: [Link]

-

Jencks, W. P., & Carriuolo, J. (1959). Imidazole catalysis. II. Acyl transfer and the reactions of acetyl imidazole with water and oxygen anions. Journal of Biological Chemistry, 234(5), 1272-9. Available at: [Link]

-

ResearchGate. (n.d.). Stability Studies of N‐Acylimidazoles. Available at: [Link]

-

Chemical Papers. (n.d.). Preparation of N-acetylimidazole. Available at: [Link]

-

ResearchGate. (n.d.). Imidazole Catalysis. Available at: [Link]

-

Semantic Scholar. (n.d.). Imidazole catalysis. II. Acyl transfer and the reactions of acetyl imidazole with water and oxygen anions. Available at: [Link]

- Google Patents. (n.d.). WO1992019600A1 - Preparation of n-acylimidazoles.

- Google Patents. (n.d.). EP0583375B1 - Preparation of n-acylimidazoles.

- Google Patents. (n.d.). CN103450090A - Method for preparing N-(3-aminopropyl) imidazole.

-

Bloom Tech. (2024, December 10). What Reactions Can Be Carried Out Using Propionyl Chloride?. Available at: [Link]

-

Wikipedia. (n.d.). Propionyl chloride. Available at: [Link]

-

PubChem. (n.d.). Propionyl chloride. Available at: [Link]

-

ResearchGate. (n.d.). Hydrolysis Reactions of N-Propionylimidazole Derivatives. Available at: [Link]

-

Wiley Online Library. (n.d.). Possible reactions in the system of imidazole, propionic anhydride, and lauric acid. Available at: [Link]

-

ResearchGate. (n.d.). Microwave enhanced synthesis of N-propargyl derivatives of imidazole. A green approach for the preparation of fungicidal compounds. Available at: [Link]

-

PubChem. (n.d.). 1-(1-oxopropyl)-1H-imidazole. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available at: [Link]

- Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of imidazoles. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of N-(3-aminopropyl)imidazole-based poly(ionic liquid) as an adsorbent for the selective recovery of Au(iii) ions from aqueous solutions. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole as a catalyst in acyl transfer. A model enzyme system for physiological transacetylation [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazole catalysis. II. Acyl transfer and the reactions of acetyl imidazole with water and oxygen anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Imidazole catalysis. II. Acyl transfer and the reactions of acetyl imidazole with water and oxygen anions. | Semantic Scholar [semanticscholar.org]

- 8. EP0583375B1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Propionyl chloride - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. lobachemie.com [lobachemie.com]

- 14. eastharbourgroup.com [eastharbourgroup.com]

- 15. echemi.com [echemi.com]

- 16. nj.gov [nj.gov]

- 17. WO1992019600A1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stability and Storage of N-Propionylimidazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Propionylimidazole is a reactive acylating agent with significant applications in organic synthesis and pharmaceutical development. As a member of the N-acylimidazole family, its utility is intrinsically linked to its stability profile. This guide provides an in-depth analysis of the chemical stability of N-Propionylimidazole, detailing its degradation pathways, recommended storage and handling conditions, and robust analytical methodologies for its assessment. By understanding the principles outlined herein, researchers and drug development professionals can ensure the integrity of N-Propionylimidazole throughout its lifecycle, from laboratory synthesis to its application in complex manufacturing processes.

Introduction to N-Propionylimidazole: Properties and Applications

N-Propionylimidazole is an organic compound featuring a propionyl group attached to a nitrogen atom of an imidazole ring. This structure renders it a moderately reactive electrophile, valuable in a variety of chemical transformations.

Key Properties of N-Propionylimidazole:

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | |

| Molecular Weight | 124.14 g/mol | |

| Appearance | White to off-white crystalline solid | General Chemical Supplier Information |

| Melting Point | 63-64 °C | ChemicalBook |

| Boiling Point | 109 °C | Alfa Aesar |

N-Propionylimidazole serves as an efficient propionylating agent in organic synthesis, finding use in the preparation of esters, amides, and other propionyl derivatives. In the context of drug development, it can be employed in the synthesis of active pharmaceutical ingredients (APIs) and as a model compound for studying the reactivity of acylated histidine residues in proteins.[1][2]

Chemical Stability and Degradation Pathways

The chemical stability of N-Propionylimidazole is a critical consideration for its effective use. The product is generally stable under standard ambient conditions when kept dry.[3] However, it is susceptible to degradation through several pathways, most notably hydrolysis.

Hydrolytic Degradation

The primary degradation pathway for N-Propionylimidazole is the hydrolysis of the acyl-imidazole bond, yielding propionic acid and imidazole. This reaction is highly dependent on the pH of the medium.

Caption: Primary hydrolytic degradation of N-Propionylimidazole.

The rate of hydrolysis for N-acylimidazoles, such as the closely related N-acetylimidazole, is significantly influenced by pH. The hydrolysis is generally slow in acidic conditions and accelerates as the pH becomes neutral and then basic.[3] A typical pH-rate profile for a simple N-acylimidazole shows a distinct increase in the rate of hydrolysis above pH 6.

Based on data for analogous compounds, the hydrolysis of N-Propionylimidazole can be described by the following rate law, which includes contributions from acid-catalyzed, water-mediated (neutral), and base-catalyzed pathways:

kobs = kH⁺[H⁺] + kH₂O + kOH⁻[OH⁻]

Where:

-

kobs is the observed pseudo-first-order rate constant.

-

kH⁺ is the second-order rate constant for acid-catalyzed hydrolysis.

-

kH₂O is the first-order rate constant for neutral hydrolysis.

-

kOH⁻ is the second-order rate constant for base-catalyzed hydrolysis.

For practical purposes in pharmaceutical development, this means that aqueous solutions of N-Propionylimidazole will have limited stability, particularly at neutral to alkaline pH.

Oxidative and Photolytic Degradation

While hydrolysis is the most prominent degradation pathway, the imidazole ring itself can be susceptible to oxidative and photolytic degradation, especially in solution.[4] Forced degradation studies on imidazole-containing APIs have shown that exposure to oxidizing agents like hydrogen peroxide or to high-intensity light can lead to the formation of various degradation products.[4]

Potential Oxidative Degradation: Oxidative stress can lead to the formation of N-oxides or ring-opened byproducts.

Potential Photodegradation: Exposure to UV or high-intensity visible light may induce photochemical reactions, leading to a loss of purity.

It is crucial for researchers to be aware of these potential degradation pathways when designing experiments and manufacturing processes involving N-Propionylimidazole, especially when in solution and exposed to air or light for extended periods.

Recommended Storage and Handling Protocols

To maintain the integrity of N-Propionylimidazole, strict adherence to proper storage and handling procedures is essential.

Storage Conditions: Based on information from safety data sheets, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature or as indicated on the product label.[1] | The compound is chemically stable at ambient temperatures.[3] |

| Atmosphere | Store in a tightly closed container.[3] For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | Protects from atmospheric moisture, which can lead to hydrolysis. An inert atmosphere further minimizes oxidative degradation. |

| Light | Store in a light-resistant container. | To prevent potential photodegradation. |

| Environment | Store in a dry, well-ventilated place.[3] | Prevents moisture ingress and ensures a stable environment. |

| Security | Store locked up or in an area accessible only to qualified personnel.[3] | Due to its hazardous nature. |

Handling Procedures: N-Propionylimidazole is classified as harmful if swallowed and causes severe skin burns and eye damage.[3] Therefore, the following handling precautions must be observed:

-

Work in a well-ventilated area, preferably under a chemical fume hood. [1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [3]

-

Avoid inhalation of dust or vapors. [1]

-

Wash hands thoroughly after handling. [3]

-

In case of accidental contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. [2]

Analytical Methodologies for Stability Assessment

A robust analytical method is paramount for monitoring the stability of N-Propionylimidazole and quantifying its purity. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.

Stability-Indicating HPLC Method

The following is a detailed, exemplary protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method suitable for N-Propionylimidazole. This method is designed to separate the parent compound from its primary hydrolytic degradation products, propionic acid and imidazole.

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Sample Preparation: Dissolve an accurately weighed amount of N-Propionylimidazole in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of approximately 0.5 mg/mL.

Caption: Workflow for stability-indicating HPLC analysis.

Forced Degradation Studies

To validate the stability-indicating nature of the HPLC method and to understand the degradation pathways, forced degradation studies should be performed as per ICH guidelines.[5]

Protocol for Forced Degradation:

-

Acid Hydrolysis: Dissolve N-Propionylimidazole in 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Dissolve N-Propionylimidazole in 0.1 M NaOH at room temperature and monitor at regular intervals (e.g., 0.5, 1, 2, 4 hours). Neutralize the sample before injection.

-

Oxidative Degradation: Treat a solution of N-Propionylimidazole with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid N-Propionylimidazole to 80 °C for 48 hours.

-

Photodegradation: Expose a solution of N-Propionylimidazole to a light source according to ICH Q1B guidelines.

Analyze all stressed samples using the validated HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Drug-Excipient Compatibility

For drug development professionals, understanding the compatibility of N-Propionylimidazole with common pharmaceutical excipients is crucial. Due to its reactive nature, N-Propionylimidazole may interact with certain excipients, leading to degradation of the active substance or the formation of undesirable adducts.

Common Excipients and Potential Interactions:

| Excipient Class | Examples | Potential Interaction with N-Propionylimidazole |

| Fillers/Diluents | Lactose, Microcrystalline Cellulose | Lactose, a reducing sugar, can potentially react with the imidazole ring, though this is less likely than with primary or secondary amines. Generally considered low risk. |

| Binders | Povidone (PVP), Hydroxypropyl Methylcellulose (HPMC) | Generally inert and low risk of chemical interaction. |

| Disintegrants | Croscarmellose Sodium, Sodium Starch Glycolate | Generally inert and low risk of chemical interaction. |

| Lubricants | Magnesium Stearate | Magnesium stearate can have a basic character and may promote the hydrolysis of N-Propionylimidazole, especially in the presence of moisture.[6] |

| Nucleophilic Excipients | Excipients with primary or secondary amine groups | High risk of reacting with N-Propionylimidazole, leading to the formation of new amide linkages and consumption of the starting material. |

Protocol for Excipient Compatibility Study:

-

Prepare binary mixtures of N-Propionylimidazole with each excipient, typically in a 1:1 or 1:5 ratio by weight.

-

Store the mixtures under accelerated stability conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 2 and 4 weeks).

-

Include control samples of N-Propionylimidazole and each excipient stored under the same conditions.

-

Analyze the samples at each time point using the validated stability-indicating HPLC method to assess for any degradation of N-Propionylimidazole.

-

Physical changes (color, appearance) should also be noted.

Caption: Workflow for a drug-excipient compatibility study.

Synthesis and Purification

A reliable method for the synthesis and purification of N-Propionylimidazole is essential for obtaining high-quality material for research and development.

Synthesis Protocol

A common method for the synthesis of N-acylimidazoles is the reaction of imidazole with an acid anhydride or acid chloride. The following protocol describes the synthesis from imidazole and propionic anhydride.[7]

Step-by-Step Synthesis:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Slowly add propionic anhydride (1.1 equivalents) to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically within a few hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can then be purified as described below.

Purification Protocol

Purification of the crude N-Propionylimidazole can be achieved by recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]

Column Chromatography:

-

If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed.

-

Adsorb the crude product onto a small amount of silica gel.

-

Pack a silica gel column with a non-polar solvent (e.g., hexanes).

-

Load the sample onto the column and elute with a gradient of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.[8][9]

Conclusion

N-Propionylimidazole is a valuable reagent whose efficacy is dependent on its chemical stability. This guide has detailed the primary degradation pathway of hydrolysis, which is significantly influenced by pH. To ensure the integrity of N-Propionylimidazole, it is imperative to store it in a tightly sealed, light-resistant container in a dry environment. For applications in aqueous media, the inherent instability at neutral and basic pH must be taken into account. The provided protocols for a stability-indicating HPLC method, forced degradation studies, and excipient compatibility testing offer a robust framework for the quality control and formulation development of N-Propionylimidazole. By adhering to these guidelines, researchers and drug development professionals can confidently utilize this versatile compound in their scientific endeavors.

References

-

Mino, T., Sakamoto, S., & Hamachi, I. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(1), 53–60. [Link]

-

ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Alfa Aesar. N-Propionylimidazole. Retrieved from [Link]

-

University of Rochester. How To: Purify by Crystallization. Retrieved from [Link]

-

ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

- Jencks, W. P., & Carriuolo, J. (1961). General Base and Nucleophilic Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 83(7), 1743–1750.

- Scott, R. B., & Bell, R. P. (1983). Hydrolysis rates of some acetylimidazole derivatives. Canadian Journal of Chemistry, 61(9), 2059-2063.

- Zaramella, S., Yeheskiely, E., & Strömberg, R. (2002). Stability Studies of N-Acylimidazoles. European Journal of Organic Chemistry, 2002(13), 2135-2140.

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 2976-2984.

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

- Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.

- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(5), 44-51.

Sources

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

A-Comprehensive-Safety-Guide-to-N-Propionylimidazole-for-Laboratory-Professionals

An In-depth Technical Guide on the Safe Handling, Storage, and Emergency Procedures for N-Propionylimidazole

N-Propionylimidazole (CAS No. 4122-52-5) is an N-acylimidazole compound utilized in various organic synthesis applications.[1][2] Like many specialized reagents, its safe and effective use in a research and development setting hinges on a thorough understanding of its potential hazards and the stringent application of safety protocols. This guide provides drug development professionals, researchers, and scientists with the critical safety data, field-proven handling procedures, and emergency response logic necessary to mitigate risks associated with this compound.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a proactive assessment of risk, which begins with a complete understanding of a chemical's intrinsic hazards. N-Propionylimidazole is classified under the Globally Harmonized System (GHS) with several key hazards that demand respect and careful management.

The primary hazards associated with N-Propionylimidazole are summarized below.[1] These classifications necessitate the implementation of robust control measures to prevent exposure and ensure a safe working environment.

Table 1: GHS Hazard Classification for N-Propionylimidazole

| Hazard Class | Hazard Statement | Description of Hazard |

| Flammable Liquids (Category 2) | H225 | Highly flammable liquid and vapor |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed |

| Skin Irritation (Category 2) | H315 | Causes skin irritation |

| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation |

Source: ChemicalBook[1]

The causality behind these classifications is rooted in the chemical's structure and reactivity. The propionyl group attached to the imidazole ring creates a compound that can readily irritate mucous membranes and skin upon contact. If ingested, it is acutely toxic.[1] Furthermore, its volatility contributes to its flammability and the potential for respiratory irritation if vapors are inhaled.[1] Therefore, all handling procedures must be designed to prevent direct contact, ingestion, and inhalation.

Caption: Risk Assessment Workflow for N-Propionylimidazole.

Section 2: Physicochemical Properties and Stability

Understanding the physical properties of N-Propionylimidazole is crucial for its proper storage and handling, particularly concerning its flammability and reactivity.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 4122-52-5 | Alfa Chemistry[3], PubChem[2] |

| Molecular Formula | C₆H₈N₂O | Alfa Chemistry[3], PubChem[2] |

| Molecular Weight | 124.14 g/mol | Alfa Chemistry[3], PubChem[2] |

| Appearance | Solid (Melting Point: 63-64 °C) | ChemicalBook[1] |

| Boiling Point | 109 °C | Alfa Chemistry[3], ChemicalBook[1] |

| Density | ~1.10 g/cm³ | Alfa Chemistry[3], ChemicalBook[1] |

| Flash Point | 94.5 °C | Alfa Chemistry[3] |

Stability and Reactivity

N-Propionylimidazole is stable under recommended storage conditions.[4] However, due to its chemical nature, it is incompatible with certain substances. The causality for these incompatibilities lies in the potential for vigorous, exothermic reactions that can lead to pressure buildup or the release of hazardous materials.

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

Section 3: Safe Handling, Storage, and Disposal

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and standardized protocols is essential for the safe management of N-Propionylimidazole in the laboratory.

Engineering Controls

The primary engineering control for handling this chemical is a certified laboratory chemical fume hood.[5] This is non-negotiable. The fume hood's function is to contain and exhaust vapors, which is critical given the compound's potential to cause respiratory irritation and its flammability.[1] An emergency eyewash station and safety shower must be readily accessible (within a 10-second travel distance) in any area where the chemical is handled.[6]

Personal Protective Equipment (PPE)

PPE is the user's last line of defense and must be selected to provide adequate protection against the specific hazards of N-Propionylimidazole.

Table 3: PPE Selection Guide

| Protection Type | Specification | Rationale and Justification |

| Eye/Face Protection | Tightly-sealing chemical safety goggles or a face shield. | Standard safety glasses are insufficient. The "serious eye irritation" classification (H319) requires a complete seal to protect against splashes and vapors.[1][6] |

| Skin Protection | Nitrile or other compatible chemical-resistant gloves. A flame-resistant lab coat. | Gloves prevent direct dermal contact, mitigating the risk of skin irritation (H315).[1][6] A lab coat protects the body and underlying clothing from contamination. |

| Respiratory Protection | Not typically required when used in a certified fume hood. | If work must be performed outside of a fume hood (e.g., during a large spill response), a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.[6] |

Step-by-Step Handling Protocol: Weighing and Dissolving

This protocol is a self-validating system; each step is designed to contain the chemical and prevent exposure.

-

Preparation:

-

Don all required PPE as specified in Table 3.

-

Confirm that the chemical fume hood is functioning correctly (check airflow monitor).

-

Gather all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar) and place it inside the fume hood.

-

-

Weighing:

-

Retrieve the N-Propionylimidazole container from its storage location (refrigerator).[1] Allow it to equilibrate to room temperature inside the fume hood before opening to prevent moisture condensation.

-

Carefully open the container inside the fume hood.

-

Using a clean spatula, transfer the desired amount of solid to a weigh boat on a tared balance. Perform this action slowly to minimize the generation of airborne dust or particles.

-

Securely close the main container immediately after dispensing.

-

-

Dissolution:

-

Place the weigh boat containing the chemical into the beaker.

-

Using a wash bottle, rinse the weigh boat with a small amount of the desired solvent to ensure a complete quantitative transfer.

-

Add the remaining solvent to the beaker.

-

Place the beaker on a stir plate within the fume hood and begin agitation.

-

-

Cleanup:

-

Wipe down the spatula and any contaminated surfaces within the fume hood with a solvent-dampened cloth.

-

Dispose of the weigh boat and cleaning materials in a designated solid chemical waste container.

-

Return the N-Propionylimidazole container to the refrigerator.[1]

-

Remove gloves and wash hands thoroughly with soap and water.

-

Storage and Waste Disposal

-

Storage: The compound should be stored in a tightly closed container in a refrigerator (2-8°C).[1] This is crucial to maintain its stability and reduce vapor pressure, minimizing flammability risk. Store segregated from incompatible materials, particularly strong acids and oxidizers.[5]

-

Waste Disposal: All waste materials, including empty containers and contaminated disposables, must be collected in a properly labeled hazardous waste container.[5] Disposal must be carried out through an approved waste disposal plant in accordance with institutional and local environmental regulations.[7]

Section 4: Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm. All personnel working with N-Propionylimidazole must be familiar with these procedures.

Caption: General Emergency Response Flowchart.

First Aid Measures

The immediate objective of first aid is to remove the chemical from the affected area and seek medical attention. Always show the Safety Data Sheet (SDS) to the attending physician.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] This extended flushing is vital to ensure all traces of the irritant are removed. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Skin Contact: Take off immediately all contaminated clothing.[7] Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[8] This action is critical to mitigate the skin irritation (H315).[1] Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air immediately.[7] If breathing is difficult, trained personnel may administer oxygen. If the person is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation.[8] Call for immediate medical assistance.[7]

-

Ingestion: Do NOT induce vomiting, as this can cause further damage to the esophagus.[7] If the person is conscious and alert, rinse their mouth with water and have them drink one or two glasses of water to dilute the chemical. Call a poison control center or physician immediately.[7]

Accidental Release / Spill Cleanup

For small laboratory spills (less than 100 mL):

-

Alert & Evacuate: Alert personnel in the immediate area. Evacuate if the spill is large or if vapors are significant.[9]

-

Control Vapors: Ensure the fume hood is operational. If outside a hood, remove all ignition sources due to the flammability hazard (H225).[1][10]

-

Don PPE: Wear appropriate PPE, including double gloves, chemical safety goggles, and a lab coat. A respirator may be needed if ventilation is poor.[11]

-

Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow, working from the outside in to prevent spreading.[8][12]

-

Collect: Once the material is fully absorbed, use non-sparking tools to carefully scoop the mixture into a labeled, sealable hazardous waste container.[10]

-

Decontaminate: Clean the spill area thoroughly with soap and water.[12] Collect all cleaning materials and contaminated PPE for disposal as hazardous waste.[11]

-

Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.[10]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[13] Do not use a direct stream of water, as it may scatter the material. A water spray can be used to cool fire-exposed containers.[8]

-

Specific Hazards: The compound is combustible and may produce toxic fumes, including carbon oxides and nitrogen oxides, upon decomposition. Vapors can form explosive mixtures with air.

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to prevent contact with skin and inhalation of toxic fumes.[8]

References

-

National Center for Biotechnology Information. (n.d.). n-Propylimidazole. PubChem. Retrieved from [Link]

-

Washington State University. (n.d.). Standard Operating Procedure for Imidazole. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(3-Aminopropyl)Imidazole, 98%. Retrieved from [Link]

-

Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from [Link]

-

The University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services. Retrieved from [Link]

-

Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

-

The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Duke University. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Occupational & Environmental Safety Office. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Imidazole-1-propanamine. PubChem. Retrieved from [Link]

-

Alpha Resources. (2024). IMIDAZOLE Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(1-oxopropyl)-1H-imidazole. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Imidazole propionate. PubChem. Retrieved from [Link]

Sources

- 1. 1-PROPIONYLIMIDAZOLE | 4122-52-5 [chemicalbook.com]

- 2. 1-(1-oxopropyl)-1H-imidazole | C6H8N2O | CID 77770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. alpharesources.com [alpharesources.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. fishersci.com [fishersci.com]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 10. ccny.cuny.edu [ccny.cuny.edu]

- 11. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 13. chemicalbook.com [chemicalbook.com]

N-Propionylimidazole mechanism of acylation

An In-Depth Technical Guide to the Acylation Mechanism of N-Propionylimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acylimidazoles, often referred to as azolides, represent a class of moderately reactive acylating agents that offer a balance of stability and reactivity, making them invaluable in modern organic synthesis and chemical biology.[1][2] Unlike highly reactive acylating agents such as acyl chlorides, N-acylimidazoles facilitate acylation under milder conditions, minimizing side reactions and preserving sensitive functional groups.[3] This guide provides an in-depth exploration of the core mechanistic principles governing acylation by a representative member of this class, N-propionylimidazole. We will dissect the electronic and structural factors that contribute to its reactivity, detail the stepwise mechanism of acyl transfer, discuss key experimental variables, and provide a practical protocol for its application. This document is intended to serve as a technical resource for researchers leveraging N-acylimidazole chemistry for applications ranging from small molecule synthesis to complex peptide modifications.[1][4]

The Fundamental Role of N-Acylimidazoles in Acylation Chemistry

Acyl transfer reactions are fundamental to the synthesis of a vast array of molecules, including esters, amides, and thioesters. The choice of an acylating agent is a critical decision that dictates reaction conditions, substrate scope, and overall efficiency. N-acylimidazoles occupy a crucial position in the chemist's toolkit. Their reactivity stems from the electronic nature of the imidazole ring, which acts as an excellent leaving group upon nucleophilic attack at the carbonyl carbon.[5]

The "activated amide" nature of the N-acyl bond in these reagents makes them significantly more electrophilic than typical amides but less aggressive than acyl halides or anhydrides. This tunable reactivity is particularly advantageous in complex molecular settings, such as in the modification of proteins or during the synthesis of peptides, where chemoselectivity is paramount.[1] The imidazole byproduct is non-corrosive and easily removed, further enhancing the practicality of this reagent class.[3]

The Core Mechanism of Acylation by N-Propionylimidazole

The efficacy of N-propionylimidazole as an acyl transfer agent is rooted in a well-defined, multi-step mechanism. The process transforms a relatively stable amide into a reactive electrophile, primed for interaction with a wide range of nucleophiles.

Electrophilic Activation of the Carbonyl Group

The journey of acyl transfer begins with the inherent electronic properties of the N-propionylimidazole molecule. The lone pair of electrons on the nitrogen atom of a typical amide is delocalized into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. In an N-acylimidazole, however, this resonance stabilization is significantly restricted because the nitrogen lone pair is part of the aromatic imidazole ring.[5] This lack of robust resonance stabilization renders the carbonyl carbon more electron-deficient and, therefore, highly susceptible to nucleophilic attack.[2]

Nucleophilic Attack and Formation of the Tetrahedral Intermediate